methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine
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Overview
Description
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes a thieno[3,2-b]thiophene moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine typically involves the condensation of thieno[3,2-b]thiophene with appropriate amine precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine is unique due to its specific thieno[3,2-b]thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
2613383-44-9 |
---|---|
Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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